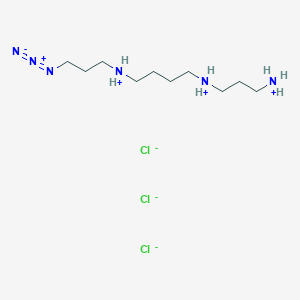

N1-Azido-spermine.3HCl

Description

Significance of Polyamines in Biological Systems

Polyamines are ubiquitous, small organic polycations essential for life, found in all living organisms from bacteria to mammals. mdpi.comnih.govfrontiersin.org Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, influencing a wide array of cellular activities. scientificarchives.comresearchgate.net The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). mdpi.comnih.gov

Overview of Polyamine Homeostasis and Metabolism

The intracellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, catabolism, and transport into and out of the cell. mdpi.comscientificarchives.comresearchgate.net This tight regulation, known as polyamine homeostasis, is crucial because deviations in polyamine levels are associated with numerous diseases, including cancer. scientificarchives.comnih.govnih.gov

The metabolic pathway begins with the synthesis of putrescine from the amino acid ornithine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC). nih.gov Spermidine and spermine are then synthesized sequentially from putrescine through the addition of aminopropyl groups. nih.gov The catabolic pathway involves the back-conversion of spermine and spermidine, a process that not only helps regulate polyamine levels but also produces potentially toxic byproducts like hydrogen peroxide. nih.govnih.gov The cell's polyamine pool is also supplied by dietary intake and synthesis by gut microbes. scientificarchives.comnih.gov

| Key Enzymes in Polyamine Metabolism | Function |

| Ornithine Decarboxylase (ODC) | Catalyzes the rate-limiting step in polyamine biosynthesis: the conversion of ornithine to putrescine. nih.govnih.gov |

| Spermidine/Spermine N1-acetyltransferase (SSAT) | Key enzyme in polyamine catabolism; acetylates spermidine and spermine, marking them for export or degradation. nih.govnih.gov |

| Spermine Oxidase (SMOX) | Directly oxidizes spermine to spermidine, producing hydrogen peroxide. mdpi.comresearchgate.net |

| Polyamine Oxidase (PAOX) | Oxidizes N1-acetylated spermine and spermidine as part of the catabolic pathway. nih.gov |

Functional Roles in Cellular Processes

Polyamines are indispensable for fundamental cellular activities. Their ability to bind to nucleic acids allows them to stabilize DNA and RNA structures, protect DNA from oxidative damage, and regulate chromatin organization. mdpi.comscientificarchives.com This interaction is critical for processes like DNA replication and transcription. nih.gov

Furthermore, polyamines play a vital role in gene expression, influencing both transcription and translation. mdpi.comscientificarchives.com They are essential for cellular growth, proliferation, and differentiation. mdpi.comfrontiersin.orgresearchgate.net The requirement for high levels of polyamines in rapidly dividing cells, such as cancer cells, has made their metabolic pathway a significant target in oncology research. scientificarchives.comphysiology.org

Rationale for Developing Polyamine Analogs and Derivatives

The critical role of polyamines in cell growth, particularly in cancer, has driven the development of synthetic polyamine analogs. aacrjournals.org These modified molecules are designed to serve as research tools and potential therapeutic agents. nih.govtandfonline.com

Addressing Research Questions in Polyamine Biology

Synthetic analogs are crucial for dissecting the complex functions of natural polyamines. aacrjournals.orgnih.gov By designing analogs that can, for example, selectively inhibit metabolic enzymes or compete with natural polyamines for transport and binding, researchers can study the specific consequences of disrupting polyamine homeostasis. nih.gov Some analogs are taken up by cells using the polyamine transport system but fail to substitute for the growth-promoting functions of natural polyamines, thereby inhibiting cell proliferation. aacrjournals.orgnih.gov This strategy has been instrumental in confirming the essentiality of polyamines and exploring their mechanisms of action in both healthy and diseased states. nih.gov

Advantages of Chemical Biology Approaches (e.g., bioorthogonal labeling)

Chemical biology offers powerful techniques for studying biomolecules in their natural environment. One such approach is bioorthogonal labeling, which involves introducing a chemical handle, like an azide (B81097) group, onto a biomolecule of interest. nih.govresearchgate.net This handle does not interfere with the molecule's biological function but can react specifically with a complementary probe, a process often referred to as "click chemistry". researchgate.net

The azide group on N1-Azido-spermine.3HCl is a prime example of such a bioorthogonal handle. medchemexpress.com It allows the spermine analog to be "clicked" to a reporter molecule, such as a fluorescent dye or an affinity tag. medchemexpress.combiorxiv.org This enables researchers to visualize the localization of the polyamine analog within cells, identify its binding partners, and track its involvement in various cellular pathways with high precision, without disrupting the biological system. nih.govresearchgate.net

Historical Context of Azido-Functionalized Polyamines

The history of polyamine research dates back to 1678, when Antonie van Leeuwenhoek first observed spermine crystals in human semen. researchgate.netnih.gov However, the elucidation of their structures and biosynthetic pathways occurred much later, in the 20th century. nih.gov The discovery that polyamine levels were elevated in cancer patients sparked intense interest in their role in disease and as therapeutic targets. researchgate.net

The development of functionalized polyamines is a more recent advancement, born from the synergy of polyamine biology and synthetic chemistry. The synthesis of this compound involves the selective protection of amino groups on the parent spermine molecule, followed by a reaction to introduce the azide group, and finally deprotection. The creation of azido-functionalized polyamines represents a significant step forward, providing sophisticated probes for modern chemical biology. biorxiv.orgaau.dk These tools are part of a broader effort to create a variety of labeled polyamines, including fluorescent and deuterium-labeled versions, to unravel the intricate mechanisms of polyamine transport, metabolism, and function. nih.govbiorxiv.org

Table of Chemical Properties: this compound

| Property | Value | Source |

| CAS Number | 1823475-98-4 | cymitquimica.cominvivochem.com |

| Molecular Formula | C₁₀H₂₇N₆·3Cl | cymitquimica.com |

| Molecular Weight | 337.72 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | Off-white crystalline powder | cymitquimica.com |

| Purity | >98% | cymitquimica.com |

| Primary Application | Click Chemistry Agent | medchemexpress.cominvivochem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-azaniumylpropyl-[4-(3-azidopropylazaniumyl)butyl]azanium;trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAIMCTWMSESMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[NH2+]CCCN=[N+]=[N-])C[NH2+]CCC[NH3+].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27Cl3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Characterization of N1 Azido Spermine.3hcl

Synthetic Methodologies for N1-Azido-spermine.3HCl

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and final product purity.

Strategic Considerations for N1-Functionalization of Spermine (B22157) Core

The primary challenge in the synthesis of this compound lies in the selective functionalization of one of the primary amino groups of spermine while leaving the other primary and secondary amino groups unmodified. acs.org Spermine possesses two primary and two secondary amino groups, all of which are nucleophilic and can react with electrophilic reagents. To achieve selective N1-functionalization, a strategy involving the use of protecting groups is essential. rsc.orgorganic-chemistry.org

An effective approach involves the use of orthogonal protecting groups, which can be removed under different conditions. organic-chemistry.orgwikipedia.org For instance, one type of protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be used to protect the secondary amines and one of the primary amines, leaving the target N1-primary amine available for modification. rsc.org The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of the desired product. organic-chemistry.org

Detailed Synthetic Pathways (e.g., azidation, protective group chemistry, salt formation)

The synthesis of this compound generally proceeds through the following key steps:

Selective Protection of Spermine: The synthesis often begins with the selective protection of the amino groups of spermine. A common strategy involves the use of Boc anhydride (B1165640) (Boc₂O) to protect the secondary amines and one of the primary amines, yielding a tri-Boc-protected spermine derivative. nih.gov This leaves a single primary amino group available for the subsequent azidation step.

Azidation: The free primary amino group of the protected spermine is then converted to an azide (B81097). This is typically achieved by reacting the protected spermine with a suitable azidating agent. One common method involves a two-step process: activation of the terminal primary amine followed by nucleophilic substitution with an azide source. For example, the primary amine can be converted to a good leaving group, such as a tosylate, which is then displaced by sodium azide (NaN₃). ntu.edu.sg

Deprotection: Once the azide group is successfully introduced, the protecting groups on the other nitrogen atoms are removed. For Boc groups, this is typically accomplished by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane. nih.gov

Salt Formation: The final step involves the formation of the trihydrochloride salt. This is usually achieved during the deprotection step when using hydrochloric acid. The resulting this compound is then isolated as a solid.

A representative, though not exclusive, synthetic scheme is outlined below:

Scheme 1: Illustrative Synthetic Pathway for this compound| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Protection | Spermine | Boc₂O, TEA | N¹,N⁸,N¹²-tri-Boc-spermine |

| 2. Azidation | N¹,N⁸,N¹²-tri-Boc-spermine | TsCl, Pyridine; then NaN₃, DMF | N¹-azido-N⁴,N⁹,N¹²-tri-Boc-spermine |

Note: This table provides a generalized pathway. Specific conditions and reagents may vary.

Purification Strategies

Purification of the intermediates and the final product is crucial to ensure the high purity of this compound. Common purification techniques employed during the synthesis include:

Column Chromatography: Silica gel column chromatography is frequently used to purify the protected intermediates. The choice of solvent system (eluent) is critical for achieving good separation. rsc.org

Recrystallization: The final trihydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and diethyl ether. lookchem.com

Reverse-Phase High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reverse-phase HPLC is a powerful technique. This method separates compounds based on their hydrophobicity.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

To confirm the identity and purity of the synthesized this compound, a combination of advanced spectroscopic and chromatographic techniques is employed.

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include:

Shifts in the proton signals adjacent to the newly introduced azide group, typically observed in the range of 3.0–3.5 ppm.

Characteristic multiplets for the methylene (B1212753) protons of the spermine backbone.

The disappearance of signals corresponding to the protecting groups after the deprotection step.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The introduction of the azide group will cause a characteristic shift in the signal of the adjacent carbon atom.

A representative, though not exclusive, set of expected NMR data is presented below:

Table 2: Representative NMR Data for this compound| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.0 - 3.5 | m | -CH₂-N₃ |

| ¹H | 2.8 - 3.2 | m | Other -CH₂-N- |

| ¹H | 1.5 - 2.0 | m | -CH₂-CH₂-CH₂- |

| ¹³C | ~50 | - | C-N₃ |

| ¹³C | 35 - 48 | - | Other C-N |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Identity Verification

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. bioscience.co.uk High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to confirm the molecular formula.

For this compound, the expected molecular ion peak in the mass spectrum would correspond to the protonated molecule [M+H]⁺ of the free base (N1-Azido-spermine).

Chromatographic Purity Assessment Methods (e.g., HPLC)

The determination of purity for this compound is critical for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable analytical technique for this purpose. Given that this compound, like its parent molecule spermine, lacks a strong intrinsic chromophore for standard ultraviolet (UV) detection, derivatization methods are typically employed to allow for sensitive detection. nih.gov

Detailed Research Findings

Research focused on the analysis of polyamines and their derivatives provides a robust framework for the purity assessment of this compound. The most common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. nih.gov The purification process itself often relies on preparative RP-HPLC to isolate the final product from unreacted starting materials and side products. For analytical purposes, the purity is confirmed, with suppliers often guaranteeing a purity level of 98% or higher. cymitquimica.commedchemexpress.com

A well-established method involves post-column derivatization with o-phthalaldehyde (B127526) (OPA) and mercaptoethanol. nih.gov In this technique, the analyte is first separated on a reversed-phase column. The column eluent is then mixed with the OPA reagent, which reacts with the primary amine groups present in the this compound molecule to form highly fluorescent isoindole derivatives. These derivatives are then detected by a fluorescence detector, a method noted for its high sensitivity and specificity, capable of detecting polyamines in the picomole range. nih.gov

An alternative strategy is pre-column derivatization, for instance, using dansyl chloride. nih.gov In this approach, the sample is reacted with the derivatizing agent before being injected into the HPLC system. The resulting dansylated polyamines are then separated and detected. nih.gov

The separation is typically achieved using a C18 analytical column and a gradient elution. nih.gov A gradient system, which involves changing the composition of the mobile phase over the course of the analysis, is crucial for resolving a complex mixture of related polyamines that might be present as impurities. For instance, a method for separating natural polyamines uses a linear gradient starting with a high-aqueous buffer and progressively increasing the organic solvent concentration. nih.gov This ensures that compounds with varying polarities, from the parent spermine to its azido- and potentially acetylated derivatives, are effectively separated, each showing a distinct retention time. nih.govnih.gov A study successfully separated N1-acetylspermidine and N8-acetylspermidine, demonstrating the high resolving power of such HPLC methods. nih.gov

Below is a table summarizing typical conditions for the HPLC analysis of polyamines, which are applicable to this compound.

Table 1: Typical Parameters for HPLC Purity Analysis of this compound

| Parameter | Description | Typical Value / Reagent | Reference |

| Technique | The primary mode of liquid chromatography used. | Reversed-Phase HPLC (RP-HPLC) | nih.gov |

| Column | The stationary phase used for separation. | μ-Bondapak™ C18, 10 μm, 3.9x150 mm | nih.gov |

| Mobile Phase | A two-component gradient system for elution. | Buffer A and Buffer B with a linear gradient | nih.gov |

| Flow Rate | The rate at which the mobile phase passes through the column. | 1.5 mL/min | nih.gov |

| Derivatization | The process to make the analyte detectable. | Post-column with o-phthalaldehyde (OPA) or Pre-column with Dansyl Chloride | nih.govnih.gov |

| Detection | The method for detecting the derivatized analyte. | Fluorescence Detector (Ex: 345 nm, Em: 455 nm for OPA) | nih.gov |

Molecular Interactions and Mechanistic Studies in Biological Systems in Vitro & Cell Based

Investigations of Nucleic Acid Binding and Stabilization

Polyamines, including spermine (B22157), are known to bind to and stabilize nucleic acids through electrostatic interactions, playing crucial roles in cellular processes. nih.gov The synthetic analogue N1-Azido-spermine.3HCl is also investigated for its capacity to interact with and influence the structure and function of DNA and RNA.

Interaction with DNA Structures and Function

Polyamines like spermine are known to interact with DNA, contributing to the stabilization of its structure. nih.govplos.org They can bind in the grooves of B-form DNA, an interaction driven by the positive charges on the polyamine and the negative phosphate (B84403) backbone of DNA. nih.gov This binding can increase the thermal stability of the DNA duplex. nih.gov Studies on the interaction of various polyamines with different genomic DNAs have shown that they bind more strongly to AT-rich DNA compared to GC-rich DNA. plos.org The binding affinity follows the order of the charge on the polyamine, with spermine showing the strongest interaction. plos.org While direct studies on this compound are limited, its structural similarity to spermine suggests it would also interact with DNA, potentially influencing DNA stability and gene expression. The presence of the azido (B1232118) group, however, may introduce subtle differences in its binding mode and functional consequences compared to the parent molecule.

Binding to RNA Molecules and Ribonucleoprotein Complexes

The interaction of proteins with RNA is a fundamental process in gene expression and regulation. For instance, the ribosomal protein S15 binds to a specific three-helix junction in the 16S rRNA, a crucial step in the assembly of the ribosome. nih.gov This interaction is highly specific and dependent on the correct folding of the RNA structure. nih.gov Polyamines are known to be associated with nucleic acids within the cell, and their influence on RNA structure and its interaction with proteins is an area of active investigation. While specific studies detailing the binding of this compound to RNA and ribonucleoprotein complexes are not extensively documented, its polyamine nature suggests a potential to interact with RNA molecules, possibly affecting their folding, stability, and function in a manner analogous to natural polyamines.

Protein Interactions and Ligand-Target Characterization

The biological effects of this compound are also mediated through its interactions with specific proteins, particularly those involved in polyamine metabolism.

Engagement with Polyamine-Binding Proteins

The cellular functions of polyamines are mediated in part by their binding to various proteins. While direct binding studies of this compound to a wide range of polyamine-binding proteins are not extensively reported, its structural similarity to spermine suggests it would be recognized by these proteins. The azido modification, however, could influence the binding affinity and specificity. The ability of this compound to serve as a tool for identifying and characterizing polyamine-binding proteins through click chemistry presents a significant area for future research.

Modulation of Enzymatic Activities (e.g., Spermidine (B129725)/Spermine N1-Acetyltransferase (SSAT), Spermine Oxidase (SMOX))

A key aspect of the biological activity of this compound and other polyamine analogues is their ability to modulate the enzymes involved in polyamine metabolism.

Spermidine/Spermine N1-Acetyltransferase (SSAT):

SSAT is a critical enzyme in polyamine catabolism, and its activity is tightly regulated. nih.gov Certain polyamine analogues can induce the activity of SSAT, leading to the depletion of natural polyamines, a strategy explored in cancer therapy. nih.govnih.gov For example, analogues like N1,N11-bis(ethyl)norspermine have been shown to cause a superinduction of SSAT. nih.gov While the direct effect of this compound on SSAT activity is not extensively detailed in the available literature, its structural similarity to spermine suggests it could act as a substrate or modulator of this enzyme. The induction of SSAT can have wide-ranging effects on cellular metabolism, linking polyamine pathways to lipid and carbohydrate metabolism. nih.gov

Spermine Oxidase (SMOX):

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of this compound into cells is a critical determinant of its biological activity. Polyamines and their analogues are typically taken up by a polyamine transport system. Studies with other modified polyamines, such as N1-aziridinyl spermidine, have shown that their cellular accumulation increases with extracellular concentration and can be enhanced by depleting endogenous polyamines. nih.gov These analogues can also inhibit the uptake of natural polyamines like spermidine. nih.gov The conjugation of spermine to peptides has been shown to enhance their cellular uptake. nih.gov Similarly, modifying proteins with click nucleic acids, which are synthetic DNA analogs, can significantly increase their uptake into cells, a process that appears to be metabolically driven and involve scavenger receptors. rsc.org Given these findings, it is likely that this compound utilizes the polyamine transport system for cellular entry. The azido group offers the potential for "click" reactions, which could be used to track its intracellular distribution and identify its subcellular localization and binding partners. medchemexpress.com

Characterization of Transport Pathways

The entry of this compound into cells is a critical first step for its biological activity and is believed to occur through the polyamine transport system (PTS). sigmaaldrich.com This system is a complex and not yet fully elucidated network responsible for the uptake of natural polyamines like spermine, spermidine, and putrescine. researchgate.netaging-us.com The activity of the PTS is often elevated in cancer cells, making it a target for therapeutic strategies. sigmaaldrich.com

While the precise transporters for this compound have not been definitively identified, it is hypothesized that it utilizes the same pathways as natural polyamines. Studies with fluorescently labeled polyamine probes, such as spermidine-C2-BODIPY, have suggested the involvement of endocytosis in polyamine uptake. researchgate.net This process involves the internalization of substances through the formation of vesicles from the cell membrane. researchgate.net It has been shown that the accumulation of such probes can be inhibited by an excess of natural polyamines, indicating a shared transport mechanism. researchgate.net The efficiency of uptake can be influenced by the cell type and the specific expression levels of polyamine transporters. Furthermore, the cationic nature of polyamines at physiological pH is a key factor in their interaction with the negatively charged cell surface and transport proteins. fu-berlin.dedrugbank.com

Live-Cell Imaging for Subcellular Localization (as a probe)

The azido group on this compound makes it an excellent probe for live-cell imaging studies. medchemexpress.com Through a process called click chemistry, the azide (B81097) can be covalently linked to a fluorescent molecule containing an alkyne group. biorxiv.org This allows for the visualization of the molecule's distribution within the cell.

Upon entering the cell, polyamine probes have been observed to localize in various subcellular compartments. Studies using clickable putrescine, spermidine, and spermine probes have shown a distinct accumulation in the nucleus and, more specifically, within the nucleolus. biorxiv.org This nuclear enrichment suggests a primary association with chromatin, which consists of DNA and proteins. biorxiv.org The localization was found to be independent of RNA, as treatment with RNase did not alter the nuclear and nucleolar staining pattern. biorxiv.org This targeted accumulation highlights the role of polyamines in nuclear functions, such as gene regulation and chromatin stabilization. drugbank.combiorxiv.org

Impact on Cellular Polyamine Homeostasis and Related Pathways (as a research tool)

As a research tool, this compound is instrumental in studying the complex regulation of cellular polyamine levels. Polyamines are crucial for a multitude of cellular processes, including cell growth, proliferation, and differentiation. nih.gov Their intracellular concentrations are tightly controlled through a balance of biosynthesis, catabolism, and transport. aging-us.comnih.gov

Effects on Polyamine Biosynthesis and Catabolism Enzyme Activities

The introduction of this compound into cells can significantly influence the activity of key enzymes involved in polyamine metabolism.

Polyamine Biosynthesis: The primary rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC), which converts ornithine to putrescine. unimi.itmicrobialcell.com High levels of polyamines are known to negatively regulate ODC activity through a feedback mechanism involving a protein called antizyme. microbialcell.commicrobialcell.com It is plausible that this compound, as a spermine analogue, could mimic this effect and lead to a reduction in ODC activity, thereby decreasing the synthesis of new polyamines.

Polyamine Catabolism: The main enzyme responsible for the breakdown of polyamines is spermidine/spermine N1-acetyltransferase (SSAT). aging-us.combiotium.com SSAT acetylates spermidine and spermine, marking them for either export out of the cell or oxidation by N1-acetylpolyamine oxidase (APAO). nih.govnih.gov Certain polyamine analogues have been shown to be potent inducers of SSAT activity. nih.govnih.govnih.gov This induction leads to the accelerated breakdown of natural polyamines. nih.gov While direct studies on this compound's effect on SSAT are limited, its structural similarity to other inducing analogues suggests it may also increase SSAT activity. nih.gov Another key catabolic enzyme is spermine oxidase (SMO), which directly converts spermine to spermidine. unimi.itresearchgate.net The effect of this compound on SMO activity is not well-documented.

Table 1: Key Enzymes in Polyamine Metabolism

| Enzyme | Function | Potential Effect of this compound |

|---|---|---|

| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme in polyamine biosynthesis. | Potential for feedback inhibition, decreasing putrescine synthesis. |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Key enzyme in polyamine catabolism; acetylates spermidine and spermine. | Potential to induce activity, leading to increased polyamine breakdown. |

| N1-acetylpolyamine Oxidase (APAO) | Oxidizes acetylated polyamines. | Activity is dependent on the levels of acetylated substrates produced by SSAT. |

Perturbation of Endogenous Polyamine Pools

By influencing the activities of biosynthetic and catabolic enzymes, this compound can significantly alter the intracellular concentrations of natural polyamines.

Induction of SSAT by polyamine analogues can lead to a rapid depletion of spermidine and spermine pools, accompanied by an increase in putrescine levels. pnas.org This shift in the polyamine profile is a consequence of the enhanced catabolism of higher polyamines and the subsequent conversion of acetylated products back to lower-order polyamines or their export from the cell. nih.govnih.gov Studies with other spermine analogues have demonstrated that this depletion of endogenous polyamines can have significant cellular consequences, including the inhibition of cell growth. nih.govnih.gov

The ability of this compound to perturb these pools makes it a valuable tool for investigating the specific roles of individual polyamines in various cellular functions. By creating a state of polyamine depletion, researchers can observe the resulting physiological and molecular changes, thereby gaining a deeper understanding of the essential functions of these ubiquitous molecules.

Table 2: Potential Changes in Endogenous Polyamine Pools Following this compound Treatment

| Polyamine | Typical Change | Rationale |

|---|---|---|

| Putrescine | Increase | Increased back-conversion from higher polyamines due to SSAT induction. pnas.org |

| Spermidine | Decrease | Increased acetylation by SSAT and subsequent catabolism or export. pnas.org |

Applications of N1 Azido Spermine.3hcl As a Chemical Biology Tool

Bioorthogonal Labeling and Conjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The azide (B81097) moiety of N1-Azido-spermine.3HCl is a key functional group for such reactions, allowing for covalent modification of biomolecules in complex environments. semanticscholar.org Two primary strategies utilizing this azide group are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.com

The CuAAC reaction is a highly efficient and widely used form of "click chemistry" that forms a stable triazole linkage between an azide and a terminal alkyne. researchgate.net This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govnih.gov

This compound serves as the azide-containing component in this reaction, enabling it to be conjugated to a wide variety of molecules functionalized with a terminal alkyne. medchemexpress.com These molecules can include fluorescent dyes, affinity tags like biotin (B1667282), or surfaces for immobilization. mdpi.com While robust and efficient, the requirement for a copper catalyst can be a limitation for live-cell applications due to the cytotoxicity associated with copper ions. nih.govnih.gov Therefore, CuAAC is most frequently employed for labeling and conjugation in vitro, with purified proteins, in cell lysates, or with fixed cells. mdpi.comnih.gov The reaction's high efficiency and the stability of the resulting triazole make it a powerful tool for creating specific bioconjugates for downstream analysis. mdpi.com

To overcome the toxicity limitations of CuAAC in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a toxic metal catalyst. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses high ring strain. medchemexpress.comnih.gov The energy released from this strain drives the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures. enamine.net

The azide group on this compound readily participates in SPAAC reactions. medchemexpress.com This has made it an invaluable tool for studying polyamine biology directly in living cells. nih.govnih.gov Researchers can introduce this compound to live cells, where it is taken up and interacts with its biological targets. Subsequently, a cyclooctyne-conjugated probe, such as a fluorophore, can be added to the cell culture medium. nih.gov The SPAAC reaction then occurs in situ, specifically labeling the locations and binding partners of the spermine (B22157) analog, enabling real-time visualization of polyamine dynamics without significant perturbation of cell viability. nih.govresearchgate.net

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) is required. nih.gov | No metal catalyst is needed. |

| Biocompatibility | Limited in live cells due to copper toxicity. nih.gov | High; suitable for live-cell and in vivo applications. nih.gov |

| Reactants | Azide + Terminal Alkyne. | Azide + Strained Cyclooctyne (e.g., DBCO, BCN). medchemexpress.com |

| Reaction Speed | Generally very fast with appropriate ligands. nih.gov | Fast, with rates dependent on the specific strained alkyne used. nih.gov |

| Primary Use Case | In vitro bioconjugation, fixed-cell labeling, proteomics. mdpi.com | Live-cell imaging, in vivo labeling, surface modification. nih.govnih.gov |

Affinity-Based Proteomics and Interactome Mapping

Affinity-based proteomics aims to identify and quantify proteins by exploiting specific molecular interactions. nih.govnih.gov this compound can be used as a chemical tool to map the "interactome" of polyamines—the complete set of biomolecules that they interact with—by enabling their covalent capture and subsequent enrichment.

Pull-down assays are a classic in vitro technique used to detect physical interactions between proteins. nih.govresearchgate.net The incorporation of a bioorthogonal azide handle in this compound allows for a powerful, modern version of this assay to identify spermine-binding proteins. nih.gov

The general workflow involves introducing this compound to cells or a cell lysate, allowing it to bind to its target proteins. After this incubation period, an alkyne-functionalized affinity tag, most commonly alkyne-biotin, is added. Using either CuAAC (for lysates) or SPAAC (for live cells, followed by lysis), the biotin tag is covalently attached to the spermine analog, which is now bound to its protein partners. nih.gov The entire complex is then "pulled down" from the complex mixture using beads coated with streptavidin, which has an exceptionally high affinity for biotin. researchgate.net After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. nih.govresearchgate.net

Many biologically important proteins, including those that interact with polyamines, are often present at low concentrations within the cell, making them difficult to detect and study. olink.com The pull-down strategy described above is a highly effective method for the enrichment of these low-abundance biomolecules. nih.gov

The process leverages two high-specificity interactions: the bioorthogonal click reaction and the biotin-streptavidin binding. This dual-step specificity significantly reduces background noise and allows for the selective isolation of proteins that were in close proximity to the this compound probe from a complex proteome. mdpi.com By enriching these specific protein populations, researchers can identify novel polyamine-binding partners and gain deeper insights into the cellular pathways regulated by these essential cations. nih.gov

Table 2: Workflow for Identifying Polyamine-Interacting Proteins using this compound

| Step | Action | Purpose |

|---|---|---|

| 1. Labeling | Incubate cells or cell lysate with this compound. | Allow the probe to bind to its native protein targets. |

| 2. Ligation | Add an alkyne-biotin tag and perform a click reaction (CuAAC or SPAAC). | Covalently attach a high-affinity biotin tag to the probe-protein complex. |

| 3. Capture | Add streptavidin-coated magnetic or agarose (B213101) beads to the lysate. | Immobilize the biotinylated protein complexes on a solid support. nih.gov |

| 4. Wash | Wash the beads several times with buffer. | Remove non-specifically bound proteins, reducing background. nih.gov |

| 5. Elution | Elute the bound proteins from the beads. | Release the captured proteins for analysis. |

| 6. Identification | Analyze the eluted proteins by SDS-PAGE and mass spectrometry. | Identify the specific protein partners of the spermine analog. researchgate.net |

Development of Novel Polyamine Probes for Advanced Imaging

The ability to visualize the subcellular localization and dynamics of polyamines is crucial for understanding their function. This compound serves as a foundational platform for the development of advanced probes for cellular imaging. The azide handle can be readily conjugated to a variety of reporter molecules, most notably fluorophores, using click chemistry. nih.gov

By reacting this compound with an alkyne-modified fluorescent dye via CuAAC or SPAAC, researchers can create a fluorescent spermine analog. This probe can then be introduced to cells and visualized using advanced microscopy techniques, such as confocal fluorescence microscopy. nih.gov This approach allows for high-resolution mapping of polyamine distribution within cellular compartments and can be used to track their movement in response to various stimuli. The versatility of click chemistry means that a wide array of fluorophores with different spectral properties can be attached, enabling multicolor imaging experiments to colocalize polyamines with other cellular structures or proteins. researchgate.net

Fluorescent Conjugates for High-Resolution Microscopy

The azide group in this compound is particularly amenable to copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent attachment of alkyne-modified fluorescent dyes to the spermine molecule. The resulting fluorescent conjugates are powerful tools for visualizing the subcellular localization of polyamines with high spatial resolution.

Researchers can introduce this compound to cells, where it is taken up through the polyamine transport system. After a period of incubation, the cells are fixed, permeabilized, and treated with an alkyne-functionalized fluorophore. The click reaction selectively tags the incorporated azido-spermine, allowing for its visualization using advanced microscopy techniques such as confocal or super-resolution microscopy. These studies have revealed that polyamines are not uniformly distributed throughout the cell but can accumulate in specific organelles, such as the nucleus and nucleolus, where they are associated with chromatin.

| Parameter | Description | Typical Application |

| Probe | This compound | A metabolic labeling agent that is incorporated into cells via the polyamine transport system. |

| Reaction | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Bioorthogonal reaction to attach a fluorescent reporter to the azide-functionalized spermine. |

| Reporter | Alkyne-modified fluorophore (e.g., Alexa Fluor 488-alkyne) | Provides the fluorescent signal for detection by microscopy. |

| Imaging | Confocal Microscopy, Super-Resolution Microscopy | Enables high-resolution visualization of the subcellular distribution of the spermine conjugate. |

This interactive data table summarizes the key components and their roles in the application of this compound for fluorescent imaging.

Radiochemical Labeling for Tracer Studies (e.g., PET applications in research)

The same click chemistry approach used for fluorescent labeling can be adapted for radiochemical labeling, particularly for applications in Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. For these studies, this compound can be conjugated to a radiolabeled alkyne.

While direct studies on this compound for PET are emerging, research on other spermine derivatives has demonstrated the potential of this approach. For instance, a derivative of spermine has been successfully labeled with gallium-68 (B1239309) (⁶⁸Ga) for PET imaging of tumors that exhibit high levels of polyamine transporter system activity. The rationale is that cancer cells often have an upregulated polyamine transport system to meet their high demand for these molecules for proliferation. Therefore, radiolabeled spermine analogs can serve as tracers to detect and monitor tumors. The azide functionality of this compound provides a straightforward method for attaching positron-emitting radionuclides, paving the way for its use in preclinical cancer research and potentially in future clinical diagnostics.

| Component | Function | Example |

| Targeting Moiety | N1-Azido-spermine | Utilizes the polyamine transport system for uptake into cells, particularly cancer cells. |

| Chelator-Alkyne | Bifunctional molecule | An alkyne group for click chemistry and a chelator to bind the radioisotope. |

| Radioisotope | Positron-emitting radionuclide | Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu) |

| Imaging Modality | Positron Emission Tomography (PET) | Non-invasive, quantitative imaging of tracer distribution in vivo. |

This interactive data table outlines the components involved in developing a PET tracer using this compound.

Contributions to Elucidating Cellular Signaling and Regulatory Networks

This compound is not only a tool for visualizing polyamine localization but also for understanding their functional roles in complex cellular processes like gene expression and chromatin organization.

Investigating Polyamine-Mediated Gene Expression

Polyamines are known to influence gene expression at multiple levels, including transcription and translation. They can interact with nucleic acids and proteins to modulate these processes. By using this compound, researchers can identify the specific proteins and nucleic acid sequences that interact with spermine within the cell.

After metabolic labeling with this compound and subsequent click chemistry-mediated attachment of a biotin tag, interacting molecules can be isolated using affinity purification techniques (e.g., streptavidin beads). The isolated proteins can be identified by mass spectrometry, and the associated nucleic acids can be sequenced. This approach can provide a global "interactome" for spermine, revealing how it influences the expression of specific genes and pathways.

Studies on Chromatin Remodeling and Epigenetic Modulation

The accumulation of polyamines in the nucleus strongly suggests their involvement in regulating chromatin structure and function. Polyamines, being polycationic, can neutralize the negative charge of DNA, promoting chromatin condensation. However, they also interact with histone-modifying enzymes and chromatin remodeling complexes.

Recent studies utilizing azide-functionalized spermine probes have shown that polyamines are enriched in the nucleus and associate with chromatin. Their presence can increase the accessibility of histone tails to modifying enzymes, thereby influencing the epigenetic landscape of the cell. By altering chromatin structure, polyamines can regulate the access of the transcriptional machinery to gene promoters and enhancers, thus playing a critical role in controlling cell fate and differentiation. The use of this compound in these studies allows for a more direct investigation of how these molecules are targeted to specific chromatin regions and how they contribute to the dynamic regulation of the genome.

Computational and Biophysical Characterization

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular dynamics (MD) simulations and docking studies are powerful tools to predict and analyze the behavior of small molecules like N1-Azido-spermine.3HCl at an atomic level. These techniques provide insights into how the compound might bind to and modulate the function of biological targets.

Modeling Interactions with Biomolecular Targets

While specific molecular docking and dynamics studies focusing exclusively on this compound are not extensively documented in publicly available literature, its mention in a study involving microcystin (B8822318) derivatives and protein phosphatase 1 (PP1) provides a critical entry point. In this research, N1-azido-spermine hydrochloride was used as a chemical reagent, and the study employed molecular dynamics simulations to investigate the binding of various microcystin derivatives to PP1. fu-berlin.defu-berlin.de This suggests the utility of this compound in creating more complex molecules whose interactions with protein targets can be modeled.

Drawing parallels from studies on similar polyamine analogues, it is plausible that this compound would engage with biomolecular targets through a combination of electrostatic and hydrophobic interactions. The protonated amine groups at physiological pH would favor interactions with negatively charged pockets on protein surfaces or the phosphate (B84403) backbone of nucleic acids. Docking studies on various spermine (B22157) analogues have revealed the importance of the polyamine backbone in anchoring to the target, while modifications at the termini can fine-tune these interactions. nih.govacs.orguniroma1.it For instance, in studies of spermine analogues with bovine serum amine oxidase (BSAO), the binding modes are heavily influenced by electrostatic and steric features. nih.govacs.orguniroma1.it

It is also known that polyamines like spermine can bind to the surface of dendrimers, with calculated free binding energies in the range of -3.2 kcal/mol. plos.org Such interactions are relevant for developing drug delivery systems. The azide (B81097) group in this compound, being a bioorthogonal handle, would allow its conjugation to targeting moieties, and subsequent docking studies of the conjugate would be crucial for predicting its efficacy. medchemexpress.eu

Conformational Analysis of this compound and its Conjugates

Computational studies on other polyamine analogues have utilized techniques like Comparative Molecular Field Analysis (CoMFA) to build models relating molecular structure to biological activity. nih.govresearchgate.net Such models are based on the conformational analysis of a series of analogues. For this compound, a similar approach could predict its inhibitory potency against specific targets. The introduction of the azide group adds a unique feature. While relatively small, the azide group is a potent hydrogen bond acceptor and its presence could stabilize specific conformations through intramolecular interactions or interactions with solvent molecules.

Advanced Biophysical Methods for Interaction Kinetics and Thermodynamics

To experimentally validate and quantify the interactions predicted by computational models, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable. These methods provide quantitative data on binding affinity, stoichiometry, and the kinetics of interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

For example, the binding of spermine to various DNAs is characterized by negative Gibbs free energy changes, confirming a spontaneous interaction. nih.govplos.org It is reasonable to expect that this compound would exhibit similar thermodynamic characteristics when interacting with DNA, with the azide group potentially contributing to the enthalpy of binding through hydrogen bonding.

In a study on the interaction of polyamines with mouse ornithine antizyme 1 (mOAZ1), ITC revealed that spermine and its analogue DENSpm bind with high affinity, inducing dimerization of the protein. mdpi.com The binding was characterized by a 1:2 stoichiometry (polyamine:protein), suggesting the formation of a dimeric complex bridged by the polyamine. mdpi.com

Table 1: Illustrative Thermodynamic Parameters for Polyamine-Macromolecule Interactions Measured by ITC

| Interacting Molecules | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) | Reference |

| Spermine - CP DNA | 2.1 x 105 | -1.2 | 6.1 | -7.3 | nih.govplos.org |

| Spermidine (B129725) - mOAZ1 | 1.2 x 106 | -3.9 | 4.4 | -8.3 | mdpi.com |

| Spermine - mOAZ1 | 0.4 x 106 | -3.2 | 4.6 | -7.8 | mdpi.com |

This table presents data for spermine and spermidine to illustrate the typical thermodynamic parameters observed for polyamine interactions, as direct ITC data for this compound is not available. CP DNA refers to Clostridium perfringens DNA.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for studying the kinetics of molecular interactions in real-time. It provides data on the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

In the context of protein interactions, SPR has been used to analyze the binding of polylysine (B1216035) and spermine to protein kinase CK2 and its peptide substrate. csic.esnih.gov These studies help to elucidate the mechanism of enzyme modulation by polyamines. It is conceivable that SPR could be used to study the binding of this compound to its protein targets, and more importantly, to characterize the binding of its conjugates to their intended targets with high precision. The ability to obtain kinetic data is particularly valuable for understanding the duration of the drug-target interaction, which can be a critical factor for therapeutic efficacy.

Table 2: Illustrative Kinetic Parameters for Polyamine-Macromolecule Interactions Measured by SPR

| Interacting Molecules | Association Rate (ka, M-1s-1) | Dissociation Rate (kd, s-1) | Dissociation Constant (KD, M) | Reference |

| Spermine - DNA Duplex | Not explicitly stated, but shown to increase the rate | Not explicitly stated, but shown to decrease the rate | - | nih.gov |

| Polylysine - Peptide Substrate | 1.8 x 103 | 2.5 x 10-4 | 1.4 x 10-7 | csic.esnih.gov |

This table provides examples of kinetic data for polyamine and polyamine-like molecules to illustrate the type of information obtained from SPR studies, as direct SPR data for this compound is not available.

Future Research Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Azido-Polyamines

The success of N1-Azido-spermine.3HCl has paved the way for the design and synthesis of a new generation of azido-polyamines. Future research will likely focus on creating a diverse library of these probes with varied linker lengths, and different positions of the azido (B1232118) group. These novel analogs will enable a more nuanced investigation of the specific roles of different polyamines and their binding partners. For instance, creating azido-derivatives of putrescine and spermidine (B129725) would allow for a comparative analysis of their distinct biological functions.

Furthermore, the development of "caged" azido-polyamines, which can be activated by light or specific enzymes, will offer spatiotemporal control over their release and subsequent labeling. This will be instrumental in studying dynamic polyamine-dependent processes in real-time. The synthesis of these next-generation probes will require sophisticated organic chemistry techniques to ensure high purity and yield.

Integration with Multi-Omics Approaches

A significant future direction lies in the integration of this compound-based labeling with multi-omics technologies. This approach, often termed "polyamine-omics," will provide a global view of the cellular processes influenced by polyamines. By combining click chemistry-based proteomics with this compound, researchers can identify the full spectrum of polyamine-binding proteins within a cell, known as the "polyamine interactome."

Furthermore, coupling these findings with proteogenomics, which integrates proteomics data with genomic and transcriptomic information, will offer unprecedented insights into how polyamines regulate gene expression and protein function. This integrated approach will be crucial for understanding the system-wide effects of polyamines in both health and disease, including their roles in cancer and neurodegenerative disorders.

Development of Cell-Free Systems for Mechanistic Dissection

While in vivo studies are essential, the complexity of the cellular environment can often obscure the direct molecular interactions of polyamines. The development of cell-free systems utilizing this compound will be a critical step in dissecting the precise biochemical mechanisms of polyamine function. These systems, composed of purified cellular components, will allow researchers to study the direct binding of this compound to specific proteins or nucleic acids in a controlled environment.

Cell-free assays can be designed to investigate the influence of polyamines on enzymatic activities, protein-protein interactions, and DNA/RNA conformation. By systematically adding or removing components, researchers can pinpoint the exact molecular players involved in polyamine-mediated processes. This reductionist approach will provide a foundational understanding that can then be validated in more complex cellular and organismal models.

Exploration in Diverse Biological Model Systems

To date, much of the research utilizing this compound has been conducted in mammalian cell culture and animal models. However, polyamines are ubiquitous and play vital roles across all kingdoms of life. A promising future avenue is the application of this compound in a wider range of biological model systems.

In microbial research, this probe can be used to investigate the role of polyamines in biofilm formation, antibiotic resistance, and host-pathogen interactions. In plant science, it can help elucidate the functions of polyamines in growth, development, and stress responses. By expanding the use of this compound to these diverse systems, we can gain a more comprehensive and evolutionarily informed perspective on the fundamental importance of polyamines in biology.

Methodological Advancements in Bioorthogonal Chemistry Utilizing this compound

The utility of this compound is intrinsically linked to the efficiency and specificity of the bioorthogonal reactions used for its detection. Future research will undoubtedly focus on advancing these chemical methods. This includes the development of new click chemistry reagents with faster reaction kinetics, improved biocompatibility, and the ability to be used in living organisms with minimal perturbation.

Moreover, the development of novel imaging techniques that can visualize the distribution of this compound at a subcellular level with high resolution will be transformative. This could involve the use of super-resolution microscopy or the development of new fluorescent probes for click chemistry that are brighter and more photostable. These methodological advancements will enhance the precision and sensitivity of experiments using this compound, opening up new frontiers in our ability to visualize and understand the roles of polyamines in cellular function.

Q & A

Q. What are the recommended protocols for synthesizing N1-Azido-spermine.3HCl, and how do experimental variables influence yield?

Synthesis typically involves azide conjugation to the spermine backbone under controlled conditions. Key variables include reaction temperature (optimized at 0–4°C to minimize side reactions), stoichiometry of sodium azide, and protection of primary amines to prevent over-functionalization. Purification via reverse-phase HPLC is critical to isolate the product from unreacted intermediates . For reproducibility, document reaction times, solvent systems (e.g., DMF or acetonitrile), and quenching methods to ensure azide stability .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral benchmarks should researchers expect?

- 1H/13C NMR : Confirm azide incorporation via shifts in the 3.0–3.5 ppm region for protons adjacent to the azide group.

- FT-IR : A strong absorption band near 2100 cm⁻¹ confirms the presence of the azide (-N₃) group.

- Mass Spectrometry (HRMS) : Expected molecular ion peaks should align with the theoretical mass (e.g., [M+H]+ for C₁₀H₂₅N₇·3HCl).

- Elemental Analysis : Verify chloride content (~3 equivalents) to confirm the trihydrochloride salt form .

Q. How should this compound be stored to maintain stability, and what degradation products are likely under suboptimal conditions?

Store at –20°C in anhydrous conditions to prevent hydrolysis of the azide group. Degradation in humid environments may yield NH₂-spermine derivatives via Staudinger reactions or generate nitrous oxide (N₂O). Monitor purity via TLC or HPLC post-thawing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity while mitigating off-target effects?

Use orthogonal assays to distinguish between azide-specific activity and polyamine backbone effects:

- Control experiments : Compare activity against non-azidated spermine analogs.

- Click chemistry validation : Confirm target engagement using alkyne-functionalized probes in cell lysates.

- Dose-response profiling : Identify EC₅₀ values in physiological buffers (pH 7.4) to account for protonation state changes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Contradictions may arise from cell-specific uptake mechanisms (e.g., polyamine transporters) or redox environments affecting azide stability. To address this:

- Quantify intracellular accumulation via LC-MS.

- Test activity in transporter-deficient cell lines.

- Include redox buffers (e.g., catalase or glutathione) to assess environmental influences .

Q. How can the synthetic yield of this compound be optimized for scalability without compromising purity?

- Stepwise azidation : Use tert-butyloxycarbonyl (Boc) protection for selective functionalization.

- Flow chemistry : Improves heat dissipation during exothermic azide formation.

- In-line purification : Couple synthesis with solid-phase extraction to remove excess reagents .

Q. What methodologies are critical for integrating this compound into click chemistry-based drug delivery systems?

- Kinetic studies : Measure reaction rates with DBCO or BCN derivatives to optimize stoichiometry.

- Bioorthogonal compatibility : Validate in serum-containing media to ensure azide stability against biological nucleophiles.

- In vivo tracking : Use fluorescent or radiolabeled conjugates for biodistribution studies .

Methodological Considerations

- Data Reproducibility : Adhere to guidelines for reporting synthetic protocols (e.g., CAS registry numbers, batch-specific purity) and share raw spectral data in supplementary materials .

- Ethical and Safety Practices : Follow OSHA standards for azide handling (e.g., respirators for powder handling, spill containment protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.